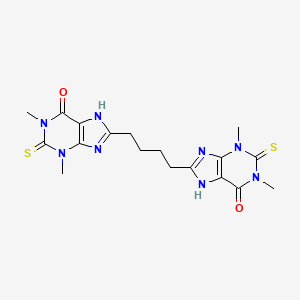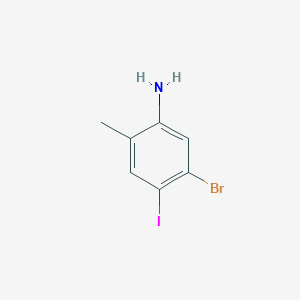
5-Bromo-4-iodo-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-iodo-2-methylaniline: is an organic compound with the molecular formula C7H7BrIN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-iodo-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Nitration: of toluene to form nitrotoluene.
Reduction: of nitrotoluene to form toluidine.
Bromination: of toluidine to introduce the bromine atom.
Iodination: to introduce the iodine atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the halogenation steps .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-iodo-2-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines
Scientific Research Applications
Chemistry: 5-Bromo-4-iodo-2-methylaniline is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of fluorescent compounds and spirosilabifluorene derivatives .
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals due to its potential biological activity. It serves as a building block for the synthesis of bioactive molecules .
Industry: In the materials science industry, this compound is used in the production of advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-Bromo-4-iodo-2-methylaniline depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting biochemical pathways. detailed studies on its exact mechanism in biological systems are limited .
Comparison with Similar Compounds
- 4-Bromo-2-methylaniline
- 2-Iodo-5-methylaniline
- 4-Iodo-2-methylaniline
- 2-Bromo-5-methylaniline
Comparison: 5-Bromo-4-iodo-2-methylaniline is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can significantly influence its reactivity and the types of reactions it can undergo. This dual halogenation makes it a versatile intermediate for synthesizing a wide range of compounds, compared to its mono-halogenated counterparts .
Properties
Molecular Formula |
C7H7BrIN |
|---|---|
Molecular Weight |
311.95 g/mol |
IUPAC Name |
5-bromo-4-iodo-2-methylaniline |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 |
InChI Key |
RVOPFZVEVULAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)
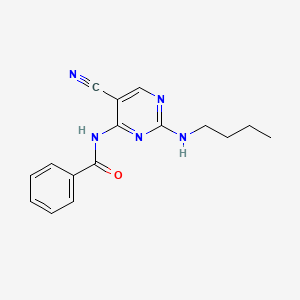
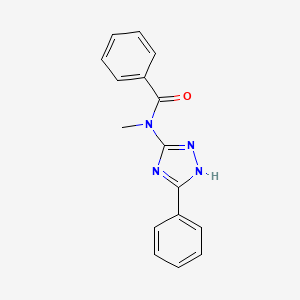
![4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde](/img/structure/B12931859.png)
![1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)
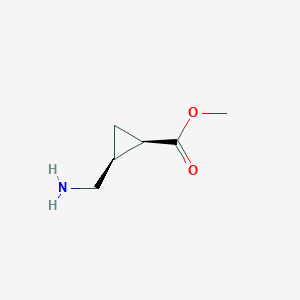
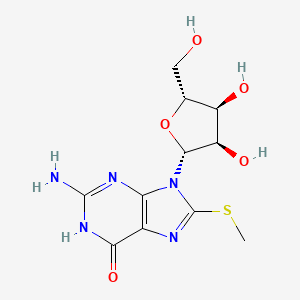
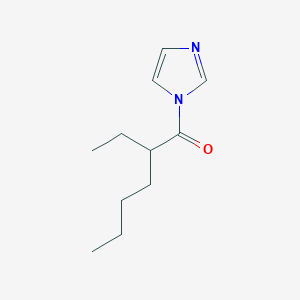
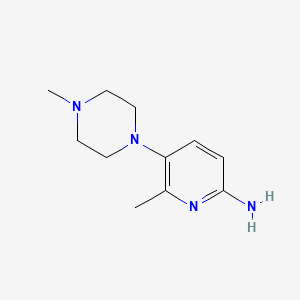
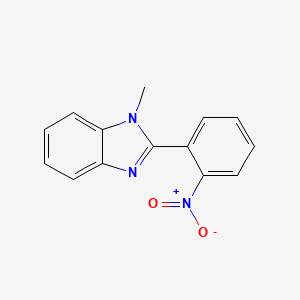
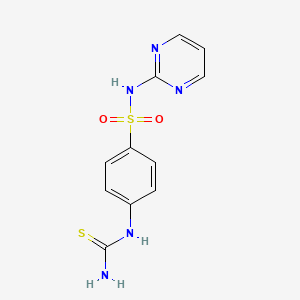
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine](/img/structure/B12931904.png)
![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)
